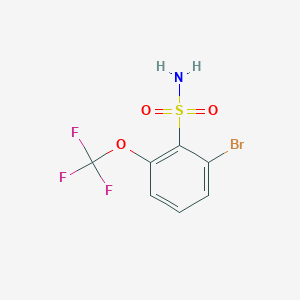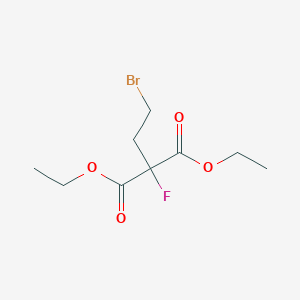
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester, also known as 3PTQ-CAME, is a synthetic compound that has been studied for its various applications in scientific research. It is a member of the quinoline carboxylic acid family and has been used in various biochemical and physiological studies.
Applications De Recherche Scientifique
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester has been used in various scientific research applications. It has been used to study the biochemical and physiological effects of various compounds. It has also been used to study the effects of various drugs on the body, as well as to study the effects of various environmental toxins. Additionally, 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester has been used to study the effects of various hormones on the body, such as cortisol.
Mécanisme D'action
The mechanism of action of 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester is not yet fully understood. However, it is believed to act as an agonist of the G protein-coupled receptor (GPCR) family, which is responsible for many physiological processes in the body. It is also believed to interact with other receptor families, such as the serotonin receptor family.
Biochemical and Physiological Effects
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester has been studied for its biochemical and physiological effects on the body. It has been found to have a variety of effects on the body, including an anti-inflammatory effect, an anti-cancer effect, an anti-depressant effect, and an anti-oxidant effect. Additionally, it has been found to have a protective effect against oxidative stress and to reduce the risk of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester in laboratory experiments has several advantages. It is a relatively stable compound and is easy to synthesize. Additionally, it is relatively non-toxic and has been found to have a variety of beneficial effects on the body. However, there are some limitations to its use in laboratory experiments. For example, it has been found to be relatively insoluble in water, which can make it difficult to use in certain experiments. Additionally, its effects on the body are not yet fully understood, so it is important to use caution when using 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester in laboratory experiments.
Orientations Futures
There are several potential future directions for the use of 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester. One potential direction is to further study its effects on the body and its potential therapeutic applications. Additionally, it could be used to further study the effects of various environmental toxins on the body and to develop new methods for reducing the risk of environmental toxicity. Additionally, 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester could be used to study the effects of various hormones on the body and to develop new methods for regulating hormone levels. Finally, 3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester could be used to develop new methods for treating various diseases and conditions, such as cancer and depression.
Méthodes De Synthèse
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester can be synthesized using a variety of methods. One common method is the reaction of 3-phenyl-2-trifluoromethyl-7-quinolinecarboxylic acid with methyl ester. This reaction is conducted at room temperature in an inert atmosphere, such as nitrogen or argon, and yields the desired product. The reaction can also be conducted in a solvent, such as ethanol, to improve the yield.
Propriétés
IUPAC Name |
methyl 3-phenyl-2-(trifluoromethyl)quinoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2/c1-24-17(23)13-8-7-12-9-14(11-5-3-2-4-6-11)16(18(19,20)21)22-15(12)10-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQMJOXAQPYJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=C(C=C2C=C1)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-2-trifluoromethyl-7-quinoline-carboxylic acid methyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-Methylthio)phenoxy]-2-(trifluoromethyl)nitrobenzene](/img/structure/B6312273.png)
![2-Chloro-4-[2,6-dichloro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B6312285.png)





![6-Fluoro-2-[2'-methyl-4'-(trifluoromethylthio)phenoxy]benzonitrile](/img/structure/B6312320.png)

